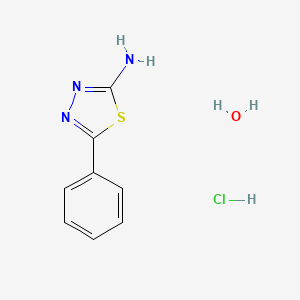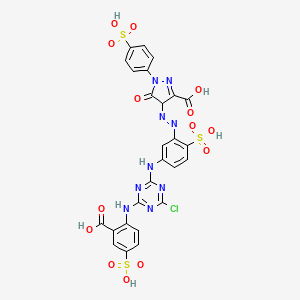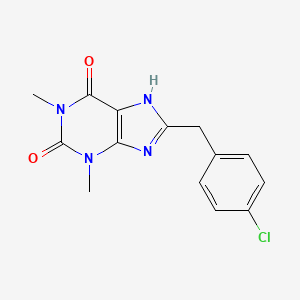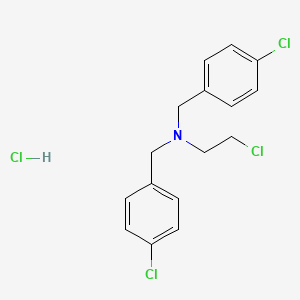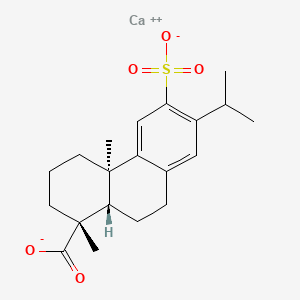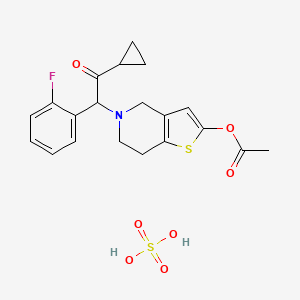
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrindine core, which is a fused bicyclic structure, and includes functional groups such as a dimethylamino group, a nitrile group, and an ethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile typically involves multi-step organic reactions. The starting materials might include pyrindine derivatives, which undergo a series of reactions such as alkylation, nitrile formation, and dimethylamino group introduction. Common reagents used in these reactions include alkyl halides, cyanides, and dimethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to convert nitrile groups to amines or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound might be investigated for its potential biological activity. It could serve as a lead compound for developing new pharmaceuticals or as a probe for studying biological processes.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of functional groups such as nitriles and dimethylamino groups could impart specific biological activities, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with unique properties.
作用机制
The mechanism of action of 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile would depend on its specific interactions with molecular targets. These interactions might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
相似化合物的比较
Similar Compounds
Similar compounds to 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile might include other pyrindine derivatives or compounds with similar functional groups. Examples include:
- Pyrindine-4-carbonitrile derivatives
- Dimethylamino-substituted compounds
- Ethyl-substituted pyrindines
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
128767-23-7 |
|---|---|
分子式 |
C14H17N3O |
分子量 |
243.30 g/mol |
IUPAC 名称 |
(5E)-5-(dimethylaminomethylidene)-2-ethyl-3-oxo-6,7-dihydrocyclopenta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C14H17N3O/c1-4-17-9-11-6-5-10(8-16(2)3)13(11)12(7-15)14(17)18/h8-9H,4-6H2,1-3H3/b10-8+ |
InChI 键 |
GDAPOYMHTWXEJZ-CSKARUKUSA-N |
手性 SMILES |
CCN1C=C2CC/C(=C\N(C)C)/C2=C(C1=O)C#N |
规范 SMILES |
CCN1C=C2CCC(=CN(C)C)C2=C(C1=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



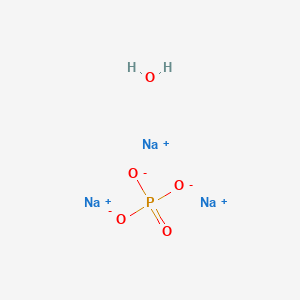
![N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12766577.png)
![1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester](/img/structure/B12766583.png)



